2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a nitrogen-rich heterocyclic core. Its structure includes a 4-methylpyrimidine scaffold substituted at position 2 with a 4-(4-bromobenzoyl)piperazine moiety and at position 6 with a pyrrolidin-1-yl group. The compound’s molecular formula is C21H25BrN6O (calculated based on analogs in and ), with a molecular weight of approximately 473.37 g/mol. The 4-bromobenzoyl group introduces electron-withdrawing and lipophilic characteristics, while the pyrrolidine ring contributes to conformational flexibility and basicity.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDMKLUIXRZXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Biological Activity
2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound notable for its structural features, which include a piperazine ring and a pyrimidine core with a bromobenzoyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
The molecular formula of this compound is , with a molecular weight of 430.3 g/mol. Its unique structure allows for diverse chemical reactivity, making it a subject of interest in pharmacological studies.
Biological Activity
Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit significant biological activities. The specific biological activities of this compound have not been extensively studied, but preliminary findings suggest potential applications in several areas:
Antitumor Activity
Studies on similar compounds have shown that piperazine derivatives can possess antitumor properties. For instance, the presence of the bromobenzoyl group may enhance the compound's ability to interact with specific cancer cell receptors, potentially inhibiting tumor growth.
Antimicrobial Properties
Research suggests that piperazine and pyrimidine derivatives can exhibit antimicrobial activity. The structural characteristics of this compound may confer similar properties, making it a candidate for further exploration in combating bacterial and fungal infections.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine | Methoxy groups and piperidine | Enhanced solubility; potential antitumor activity |
| 2-[4-(phenylcarbamoyl)piperazin-1-yl]-pyrimidines | Phenyl substituents | Anti-inflammatory properties |
| 5-Arylpyrimidines | Arylpyridine derivatives | Known for kinase inhibitory activities |
Comparison with Similar Compounds
Key Observations :
- Bromobenzoyl Position: The para-bromo substitution in the target compound (vs.
- Heterocyclic Side Chains : Replacing pyrrolidine with piperidine (6-membered ring) increases lipophilicity and basicity, which may alter pharmacokinetic properties like membrane permeability .
- Sulfonyl vs. Benzoyl Groups : Sulfonyl substituents (e.g., in ) introduce higher polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the bromobenzoyl group .
Analogues with Modified Pyrimidine Cores
Key Observations :
- Functional Group Diversity : The target compound’s piperazine-benzoyl group provides a larger surface area for hydrophobic interactions compared to simpler pyrimidines (e.g., ), which may enhance binding affinity to protein targets.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those for analogs in , involving nucleophilic substitution or coupling reactions. However, the 4-bromobenzoyl group may require careful optimization to avoid steric challenges during piperazine functionalization.
- Biological Relevance : Pyrrolidine and piperazine moieties are common in kinase inhibitors (e.g., JAK/STAT pathways) and GPCR-targeting drugs . The bromobenzoyl group’s electron-deficient aromatic ring may facilitate π-π stacking with receptor tyrosine kinases.
- Pharmacokinetic Predictions : The compound’s logP (estimated ~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Comparatively, sulfonyl-containing analogs (e.g., ) may exhibit lower logP values (~2.8), favoring renal excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
